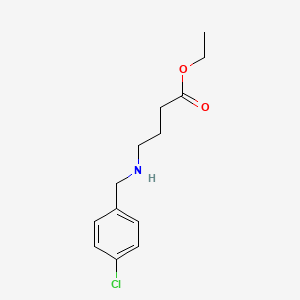
Ethyl 4-((4-chlorobenzyl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It features a butanoate ester linked to an amino group, which is further connected to a 4-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate typically involves the esterification of 4-{[(4-chlorophenyl)methyl]amino}butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-{[(4-chlorophenyl)methyl]amino}butanoic acid.
Reduction: 4-{[(4-chlorophenyl)methyl]amino}butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobutanoate: Lacks the 4-chlorophenylmethyl group, making it less hydrophobic.
Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-{[(4-chlorophenyl)methyl]amino}butanoic acid: The carboxylic acid form of the compound.
Uniqueness
Ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate is unique due to the presence of the 4-chlorophenylmethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s hydrophobicity and may influence its interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C13H18ClNO2/c1-2-17-13(16)4-3-9-15-10-11-5-7-12(14)8-6-11/h5-8,15H,2-4,9-10H2,1H3 |
InChI Key |
GEQIBMKOUKIVMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


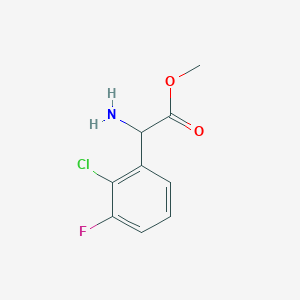

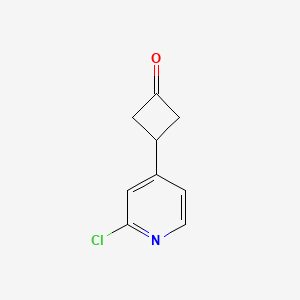
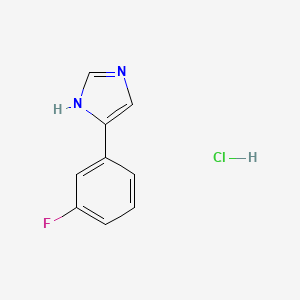
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
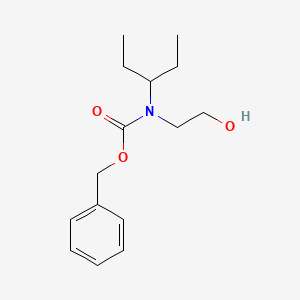
![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)

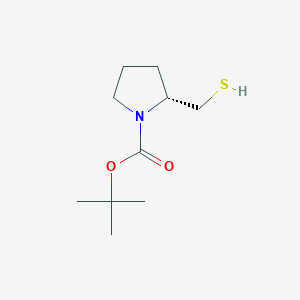
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
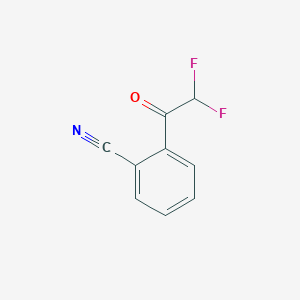
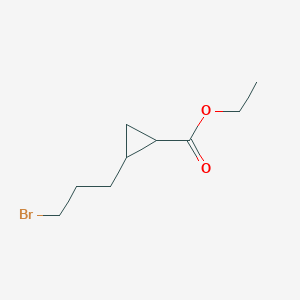
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
